molecular formula C20H21FN4O2 B11393256 2-(2-fluorophenyl)-5-(hydroxymethyl)-N-(4-phenylbutyl)-2H-1,2,3-triazole-4-carboxamide

2-(2-fluorophenyl)-5-(hydroxymethyl)-N-(4-phenylbutyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11393256
M. Wt: 368.4 g/mol
InChI Key: VQEMBUXPYKTZQG-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-5-(hydroxymethyl)-N-(4-phenylbutyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-5-(hydroxymethyl)-N-(4-phenylbutyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions.

    Introduction of the Fluorophenyl Group: The 2-fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, which can be achieved using formaldehyde and a base.

    Attachment of the Phenylbutyl Group: The phenylbutyl group is attached through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-5-(hydroxymethyl)-N-(4-phenylbutyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and other electron-rich species.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Due to its triazole core, this compound is being investigated for its potential as an antifungal, antibacterial, and anticancer agent.

    Biological Studies: It can be used as a probe to study biological pathways and interactions involving triazole derivatives.

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-5-(hydroxymethyl)-N-(4-phenylbutyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, making it effective in inhibiting enzyme activity or modulating receptor function. The fluorophenyl and phenylbutyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Other compounds with a 1,2,3-triazole core, such as 1,2,3-triazole-4-carboxamides, share similar biological activities.

    Fluorophenyl Derivatives: Compounds containing a fluorophenyl group, such as 2-fluorobenzamide, exhibit similar chemical reactivity and biological properties.

    Hydroxymethyl Derivatives: Molecules with a hydroxymethyl group, like hydroxymethylbenzamide, have comparable reactivity in oxidation and reduction reactions.

Uniqueness

2-(2-fluorophenyl)-5-(hydroxymethyl)-N-(4-phenylbutyl)-2H-1,2,3-triazole-4-carboxamide is unique due to the combination of its triazole core, fluorophenyl group, hydroxymethyl group, and phenylbutyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H21FN4O2

Molecular Weight

368.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-5-(hydroxymethyl)-N-(4-phenylbutyl)triazole-4-carboxamide

InChI

InChI=1S/C20H21FN4O2/c21-16-11-4-5-12-18(16)25-23-17(14-26)19(24-25)20(27)22-13-7-6-10-15-8-2-1-3-9-15/h1-5,8-9,11-12,26H,6-7,10,13-14H2,(H,22,27)

InChI Key

VQEMBUXPYKTZQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)C2=NN(N=C2CO)C3=CC=CC=C3F

Origin of Product

United States

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